molecular formula C33H30N4O4S B11621364 N-[4-(acetylamino)phenyl]-2-({4-[4-(benzyloxy)phenyl]-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamide

N-[4-(acetylamino)phenyl]-2-({4-[4-(benzyloxy)phenyl]-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)acetamide

Cat. No.: B11621364
M. Wt: 578.7 g/mol
InChI Key: DCLCFNQRKMLFQM-UHFFFAOYSA-N
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Description

2-({4-[4-(BENZYLOXY)PHENYL]-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL}SULFANYL)-N-(4-ACETAMIDOPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzyloxyphenyl group, a cyano group, and a hexahydroquinoline core, making it an interesting subject for scientific research.

Preparation Methods

The synthesis of 2-({4-[4-(BENZYLOXY)PHENYL]-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL}SULFANYL)-N-(4-ACETAMIDOPHENYL)ACETAMIDE involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

    Formation of the benzyloxyphenyl intermediate: This step involves the reaction of benzyl alcohol with phenol in the presence of a suitable catalyst to form the benzyloxyphenyl group.

    Synthesis of the hexahydroquinoline core: The hexahydroquinoline core is synthesized through a multi-step process involving the cyclization of appropriate precursors.

    Introduction of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent.

    Coupling of intermediates: The final step involves the coupling of the benzyloxyphenyl intermediate, the hexahydroquinoline core, and the cyano group under specific reaction conditions to form the target compound.

Industrial production methods for this compound would involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-({4-[4-(BENZYLOXY)PHENYL]-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL}SULFANYL)-N-(4-ACETAMIDOPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.

Scientific Research Applications

2-({4-[4-(BENZYLOXY)PHENYL]-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL}SULFANYL)-N-(4-ACETAMIDOPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

The mechanism of action of 2-({4-[4-(BENZYLOXY)PHENYL]-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL}SULFANYL)-N-(4-ACETAMIDOPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-({4-[4-(BENZYLOXY)PHENYL]-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL}SULFANYL)-N-(4-ACETAMIDOPHENYL)ACETAMIDE can be compared with similar compounds such as:

    4-(benzyloxy)phenyl acetic acid: This compound shares the benzyloxyphenyl group but lacks the hexahydroquinoline core and cyano group.

    2-[4-(benzyloxy)phenyl]ethanol: This compound also contains the benzyloxyphenyl group but differs in its overall structure and functional groups.

    4-(benzyloxy)phenylboronic acid pinacol ester: This compound includes the benzyloxyphenyl group and is used in different chemical reactions and applications.

The uniqueness of 2-({4-[4-(BENZYLOXY)PHENYL]-3-CYANO-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL}SULFANYL)-N-(4-ACETAMIDOPHENYL)ACETAMIDE lies in its complex structure, which combines multiple functional groups and a hexahydroquinoline core, making it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C33H30N4O4S

Molecular Weight

578.7 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[[3-cyano-5-oxo-4-(4-phenylmethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C33H30N4O4S/c1-21(38)35-24-12-14-25(15-13-24)36-30(40)20-42-33-27(18-34)31(32-28(37-33)8-5-9-29(32)39)23-10-16-26(17-11-23)41-19-22-6-3-2-4-7-22/h2-4,6-7,10-17,31,37H,5,8-9,19-20H2,1H3,(H,35,38)(H,36,40)

InChI Key

DCLCFNQRKMLFQM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)OCC5=CC=CC=C5)C#N

Origin of Product

United States

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